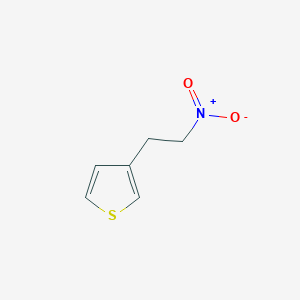

3-(2-Nitroethyl)thiophene

Description

Structure

3D Structure

Properties

IUPAC Name |

3-(2-nitroethyl)thiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7NO2S/c8-7(9)3-1-6-2-4-10-5-6/h2,4-5H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUYGQVOYTRGWJV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

157.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 2 Nitroethyl Thiophene and Analogous Structures

Direct Functionalization Approaches to 3-Substituted Thiophenes

Direct functionalization aims to introduce substituents onto a pre-existing thiophene (B33073) core. This can be achieved through either electrophilic attack on the electron-rich thiophene ring or by nucleophilic attack using a functionalized thiophene derivative.

Introducing a nitro group onto the thiophene ring via electrophilic aromatic substitution is a foundational step for creating precursors to compounds like 3-(2-Nitroethyl)thiophene. However, the regioselectivity of this reaction is a critical consideration.

Thiophene is an electron-rich aromatic heterocycle that readily undergoes electrophilic substitution. st-andrews.ac.uk Compared to benzene (B151609), its reactivity is significantly higher, with the rate of halogenation at room temperature being about 10⁸ times faster. st-andrews.ac.uk However, this reactivity is not uniform across the ring. Electrophilic attack predominantly occurs at the α-positions (C-2 and C-5) rather than the β-positions (C-3 and C-4). uomustansiriyah.edu.iqcitycollegekolkata.org

This preference is due to the greater stability of the carbocation intermediate formed during α-attack. The positive charge in the α-intermediate can be delocalized over more atoms, including the sulfur atom, leading to three possible resonance structures. uomustansiriyah.edu.iqcitycollegekolkata.org In contrast, the intermediate from a β-attack is less stable, with the charge being delocalized across only two resonance structures. uomustansiriyah.edu.iq Consequently, the direct nitration of thiophene using standard nitrating agents like acetyl nitrate (B79036) typically yields a mixture of 2-nitrothiophene (B1581588) and 5-nitrothiophene, with only minor amounts of the 3-nitro isomer. citycollegekolkata.org This lack of regioselectivity and the difficulty in separating the resulting isomers are significant drawbacks for syntheses targeting the C-3 position. nih.gov

| Reagent | Position of Attack | Product | Ratio | Reference(s) |

|---|---|---|---|---|

| Acetyl Nitrate (AcONO₂) | α (C-2/C-5) | 2-Nitrothiophene | Major | citycollegekolkata.org |

| Acetyl Nitrate (AcONO₂) | β (C-3/C-4) | 3-Nitrothiophene (B186523) | Minor | citycollegekolkata.org |

Given the strong preference for α-substitution, obtaining 3-nitrothiophene through direct nitration requires specialized strategies. Studies focused on the synthesis of 3-nitrothiophenes are noted to be relatively scarce. nih.govd-nb.info One effective, though indirect, approach involves the use of blocking groups. beilstein-journals.org In this method, the more reactive C-2 and C-5 positions are first occupied by removable groups. With the α-positions blocked, electrophilic substitution is directed to the C-3 position. Following the successful β-nitration, the blocking groups are removed to yield the desired 3-nitrothiophene. This multi-step process, while less direct, overcomes the inherent regioselectivity of the thiophene ring. beilstein-journals.org Other advanced methods have been developed to construct the 3-nitrothiophene core from acyclic precursors, avoiding the direct nitration of thiophene altogether. acs.org

Once a thiophene ring is appropriately functionalized, typically as a 3-substituted precursor, a nitroethyl side chain can be introduced. These methods often involve the formation of a new carbon-carbon bond through nucleophilic attack.

The Michael addition is a powerful C-C bond-forming reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound or, in this case, a nitroalkene. mdpi.com To synthesize this compound, a thiophene-based nucleophile can be reacted with a nitroalkene like (E)-2-(2-nitrovinyl)thiophene. mdpi.com The thiophene nucleophile can be generated by converting a thiophene derivative into an organometallic species, such as a thienyl-lithium or Grignard reagent, which enhances its nucleophilicity. This activated thiophene can then attack the electrophilic β-carbon of the nitroalkene. The conjugate addition products are versatile aliphatic nitro compounds. mdpi.com The reaction has been explored with various substrates, including thiophene-containing nitroalkenes, which react efficiently with Michael donors in high yields. mdpi.comnih.gov

| Michael Donor (Nucleophile) | Michael Acceptor (Nitroalkene) | Product Type | Reference(s) |

|---|---|---|---|

| 1,3-Dimethylbarbituric acid | (E)-2-(2-nitrovinyl)thiophene | Pyrimidine-thiophene derivative | mdpi.com |

| 2(5H)-Furanone | β-Nitrostyrenes with thiophene counterparts | Furanone-thiophene derivative | nih.gov |

| Hydrazide | Heteroaromatic nitroalkene (e.g., thiophene-based) | β-nitrohydrazide | csic.es |

An alternative strategy for installing the nitroethyl group involves the reaction of a halogenated thiophene with a nitroalkyl anion. This method relies on the nucleophilic displacement of a halide from the thiophene ring. The process begins with the deprotonation of a nitroalkane, such as nitroethane, using a suitable base to form a resonance-stabilized nitroalkyl anion (a nitronate). nih.gov This nitronate anion then serves as the nucleophile.

The reaction kinetics and nucleophilicity of various nitroalkyl anions have been studied, providing a basis for their application in synthesis. nih.gov A 3-halothiophene, such as 3-bromothiophene, is used as the electrophilic partner. The nucleophilic nitronate attacks the carbon bearing the halogen, leading to the formation of the C-C bond and displacement of the halide. Such coupling reactions can sometimes be facilitated by transition metal catalysts, like copper salts, which are known to mediate reactions involving organometallic reagents and halo-heterocycles. dokumen.pub This pathway provides a direct route to the desired carbon skeleton from readily available starting materials.

Nucleophilic Substitution Strategies for Nitroethyl Group Introduction

Construction of the Thiophene Ring Bearing a Nitroethyl Moiety

Building the thiophene ring with the nitroethyl group already in place or formed in situ is a direct approach to synthesizing this compound and its analogs. This can be achieved through cyclization reactions of appropriately functionalized acyclic precursors or through multi-component reactions that assemble the thiophene ring in a single step.

Cyclization reactions are a cornerstone of heterocyclic synthesis. In the context of this compound, this involves the ring closure of a precursor that already contains the C2-nitroethyl fragment. One conceptual approach involves the reaction of a 1,4-dicarbonyl compound or its equivalent with a sulfurizing agent, where one of the carbonyl groups is part of a larger chain incorporating the nitroethyl function.

A notable example of a related cyclization is the synthesis of thieno[3,2-b]thiophenes from 2,5-dicarbonyl 3-nitrothiophenes. mdpi.com While not a direct synthesis of this compound, this demonstrates the utility of a nitro group in activating the thiophene ring for subsequent reactions. mdpi.com The synthesis of thiophenes through the cyclization of functionalized alkynes is another versatile method. mdpi.com For instance, the iodine-induced 5-endo-dig cyclization of 1-mercapto-3-yn-2-ols, followed by dehydration, yields 3-iodothiophenes, which could potentially be further functionalized. mdpi.com

A plausible, though not explicitly documented, strategy for this compound could involve the cyclization of a precursor like a γ-nitro-α,β-unsaturated ketone with a sulfur source. The Michael addition of a thiol to an appropriate acceptor followed by an intramolecular condensation could also lead to the desired thiophene ring.

A study on the synthesis of thiophene-containing steroid-like molecules employed the ring closure of compounds such as 2-methyl-5-(2-thienyl)-2-pentene. researchgate.net Although this specific example does not involve a nitroethyl group, the principle of cyclizing a substituted pentene derivative highlights a potential pathway.

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more reactants in a single synthetic operation. mdpi.comfrontiersin.org The Gewald reaction is a classic MCR for the synthesis of 2-aminothiophenes, involving the condensation of a carbonyl compound, an active methylene (B1212753) nitrile, and elemental sulfur. organic-chemistry.org

While the direct application of the Gewald reaction to form a this compound is not straightforward, variations of MCRs can be envisioned. For instance, a one-pot reaction involving a Michael acceptor containing a nitroethyl group, a sulfur nucleophile, and a suitable third component could potentially assemble the thiophene ring. A three-component reaction of an aldehyde, nitromethane (B149229), and a thiol in the presence of an ionic liquid catalyst has been reported for the synthesis of β-nitro sulfides. scispace.com This highlights the feasibility of incorporating a nitro-containing component in an MCR.

A cascade [3+2] cyclization reaction of pyridinium (B92312) 1,4-zwitterionic thiolates and activated allenes has been developed for the synthesis of tetrasubstituted thiophenes, demonstrating the power of cascade reactions in building the thiophene core. rsc.org Furthermore, a one-pot, three-component synthesis of fully substituted thiophene derivatives with potential antibacterial activity has been reported, showcasing the versatility of MCRs in generating diverse thiophene structures. mdpi.com

A specific example of an MCR that could be adapted involves the reaction of N-methyl-1-(methylthio)-2-nitroethenamine (NMSM), which contains a nitro group, with an aromatic aldehyde and a 4-hydroxy-pyrone derivative under microwave irradiation to form pyranopyran derivatives. arkat-usa.org The reactivity of the nitroethene moiety as a Michael acceptor is key in this transformation. arkat-usa.org

| Reaction Type | Key Reactants | Product Type | Reference |

| Gewald Reaction | Carbonyl compound, active methylene nitrile, sulfur | 2-Aminothiophenes | organic-chemistry.org |

| Ionic Liquid-Catalyzed MCR | Aldehyde, nitromethane, thiol | β-Nitro sulfides | scispace.com |

| Cascade [3+2] Cyclization | Pyridinium 1,4-zwitterionic thiolates, activated allenes | Tetrasubstituted thiophenes | rsc.org |

Derivatization of Pre-existing Nitrothiophenes to Install the Ethyl Moiety

An alternative synthetic route involves starting with a pre-formed nitrothiophene ring and subsequently introducing the ethyl group. This can be achieved through alkylation reactions directly on the thiophene ring or by extending a pre-existing side chain (homologation).

Direct alkylation of a nitrothiophene to introduce an ethyl group can be challenging due to the deactivating nature of the nitro group towards electrophilic substitution. However, nucleophilic substitution reactions on nitro-activated aromatic systems are well-established. The Vicarious Nucleophilic Substitution (VNS) of hydrogen is a powerful method for the C-H functionalization of nitroaromatics and nitroheterocycles, including nitrothiophenes. organic-chemistry.orgacs.org In a VNS reaction, a carbanion bearing a leaving group attacks the electron-deficient ring, followed by elimination to afford the substituted product. organic-chemistry.org For example, the reaction of nitroarenes with carbanions generated from active methylene compounds in the presence of a strong base can lead to alkylation. organic-chemistry.org

A one-pot VNS-alkylation reaction has been developed, where the intermediate anion from the VNS reaction is trapped with an alkylating agent, offering a route to α-substituted nitrobenzyl derivatives. acs.org This methodology could potentially be applied to nitrothiophenes to introduce a functionalized ethyl side chain.

The alkylation of dipotassium (B57713) 2-nitro-1,1-ethylenedithiolate with ethyl 4-chloroacetoacetate to furnish a highly functionalized 3-nitrothiophene is an example of building a substituted nitrothiophene through alkylation of a precursor. researchgate.net

| Alkylation Method | Key Reagents | Substrate | Product | Reference |

| Vicarious Nucleophilic Substitution (VNS) | Carbanion with leaving group, base | Nitrothiophene | Alkylated nitrothiophene | organic-chemistry.orgacs.org |

| Alkylation of dithiolate | Dipotassium 2-nitro-1,1-ethylenedithiolate, ethyl 4-chloroacetoacetate | Dithiolate precursor | Functionalized 3-nitrothiophene | researchgate.net |

Homologation refers to the extension of a carbon chain by one or more carbon atoms. Starting with a nitrothiophene bearing a one-carbon side chain, such as 3-(nitromethyl)thiophene, homologation could provide the desired this compound.

Several methods for the homologation of aldehydes and other functional groups are known in organic synthesis. google.comgoogle.com For instance, the reaction of an aldehyde with nitromethane (a Henry reaction) followed by reduction of the resulting nitroalkene is a common strategy for one-carbon homologation. thieme-connect.de If one were to start with 3-formylthiophene, a Henry reaction with nitromethane would yield 3-(2-nitrovinyl)thiophene. Subsequent reduction of the double bond, for example, through catalytic hydrogenation, would afford this compound. The reduction of nitroalkenes to nitroalkanes can be achieved with high chemoselectivity using various reagents, including iridium catalysts in water. rsc.org

Alternatively, the Arndt-Eistert reaction or Kowalski ester homologation can be used to extend carboxylic acid or ester side chains. google.comgoogle.com A nitrothiophene-3-carboxylic acid could potentially be converted to its acid chloride, reacted with diazomethane, and then subjected to the Wolff rearrangement to yield a homologated ester, which could then be further manipulated to the nitroethyl group.

| Homologation Approach | Starting Material | Key Steps | Intermediate/Product | Reference |

| Henry Reaction & Reduction | 3-Formylthiophene | 1. Reaction with nitromethane. 2. Reduction of nitroalkene. | 3-(2-Nitrovinyl)thiophene / this compound | thieme-connect.dersc.org |

| Arndt-Eistert Synthesis | Nitrothiophene-3-carboxylic acid | 1. Conversion to acid chloride. 2. Reaction with diazomethane. 3. Wolff rearrangement. | Homologated ester | google.comgoogle.com |

Catalytic Approaches in this compound Synthesis

Catalysis plays a crucial role in modern organic synthesis, offering efficient and selective routes to target molecules. In the synthesis of this compound, catalytic methods can be applied to various steps, including the formation of the thiophene ring, the introduction of the nitroethyl group, and the modification of precursors.

Copper-catalyzed reactions have been shown to be effective for the alkylation of nitroalkanes with α-bromocarbonyls, providing access to β-nitrocarbonyl compounds. acs.org This suggests the potential for copper catalysis in forming the C-C bond between a thiophene moiety and a nitroethyl precursor.

Palladium-catalyzed cross-coupling reactions are powerful tools for C-C bond formation. While not a direct synthesis of the target compound, the AgNO2/Pd(PPh3)4-promoted regiocontrolled o-nitration of α-sulfonylmethyl styrenes demonstrates the use of palladium in introducing a nitro group. researchgate.net

Asymmetric catalysis is particularly important for the synthesis of chiral molecules. Chiral copper complexes with bis(oxazolinyl)thiophene ligands have been used in asymmetric Friedel-Crafts alkylation of indoles with nitrostyrene (B7858105) derivatives, yielding products with high enantioselectivity. mdpi.com This highlights the potential for developing catalytic, enantioselective methods for the synthesis of chiral this compound analogs.

Furthermore, a study on the conjugate addition of nitroalkanes to electron-poor alkenes mentions the use of a photoenzyme to catalyze the reaction of α-thiophene and α-pyridine nitroethanes, yielding chiral β-heterocycle-substituted amide products with high enantioselectivity. researchgate.net This biocatalytic approach offers a green and highly selective alternative for the synthesis of related structures.

| Catalytic Method | Catalyst Type | Reaction Type | Key Feature | Reference |

| Copper Catalysis | Copper(I) bromide | Alkylation of nitroalkanes | Formation of β-nitrocarbonyls | acs.org |

| Palladium Catalysis | Pd(PPh3)4 | Nitration | Regiocontrolled nitration | researchgate.net |

| Asymmetric Catalysis | Chiral Cu-bis(oxazolinyl)thiophene complex | Friedel-Crafts alkylation | High enantioselectivity | mdpi.com |

| Biocatalysis | Photoenzyme (CsER) | Conjugate addition | High enantioselectivity for heterocycle-substituted nitroethanes | researchgate.net |

Metal-Catalyzed Transformations for Carbon-Carbon Bond Formation

Transition-metal catalysis is a cornerstone of modern organic synthesis, providing powerful tools for the construction of C-C bonds. mdpi.comsnnu.edu.cn These methods are characterized by their high efficiency and the ability to create bonds that are otherwise difficult to form. nih.gov In the context of thiophene derivatives, metal-catalyzed cross-coupling reactions and C-H activation are particularly relevant. dicp.ac.cnresearchgate.net

Cross-coupling reactions, such as those developed by Suzuki, Stille, Hiyama, and Sonogashira, represent a primary strategy for C-C bond formation, typically involving the reaction of an organometallic reagent with an organic halide or pseudohalide. mdpi.com For sulfur-containing compounds like thiophenes, specific cross-coupling reactions have been developed. The Liebeskind-Srogl cross-coupling, for instance, utilizes organosulfur compounds as electrophilic partners, enabling the cleavage of a C-S bond and subsequent C-C bond formation. dicp.ac.cn Similarly, the Fukuyama cross-coupling employs thioesters with organozinc reagents, catalyzed by palladium, to form ketones. dicp.ac.cn

Palladium-catalyzed reactions are frequently employed for the functionalization of thiophene rings. mdpi.comdicp.ac.cn For example, the palladium-mediated C-H activation of pyrrole (B145914) has been used to synthesize bicyclic intermediates for complex molecules. mdpi.com Copper catalysis is also significant, particularly in Friedel-Crafts alkylation reactions. Research has shown that a Cu(OTf)₂ catalyst, in conjunction with chiral bis(oxazolinyl)thiophene ligands, can promote the asymmetric Friedel-Crafts alkylation of indoles with β-nitroolefins, a reaction analogous to the formation of substituted nitroethyl structures on heterocyclic rings. researchgate.netmdpi.com This approach yields highly functionalized, optically active products. mdpi.com

| Catalytic System | Reaction Type | Substrates | Bond Formed | Key Findings & Ref. |

| PdCl₂(PPh₃)₂ | Fukuyama Coupling | Ethyl thioesters, Organozinc iodides | C-C (Ketone) | Efficient ketone synthesis at room temperature. dicp.ac.cn |

| Pd(OAc)₂ / Cu(OAc)₂·H₂O | C-H Activation/Coupling | Thiophenes, Arylboronic acids | C-C (Aryl-thiophene) | Direct arylation of thiophene rings. dicp.ac.cn |

| Cu(OTf)₂ / Chiral Ligand | Friedel-Crafts Alkylation | Indoles, β-Nitrostyrenes | C-C | Good yields (up to 76%) and enantioselectivity (up to 81% ee) for chiral building blocks. researchgate.netmdpi.com |

| Rhodium(III) Complex | C-H Activation/Cyclization | Arylnitrones, Diazo compounds | C-N, C-C | Synthesis of functionalized 4-quinolones with good regioselectivity. nih.gov |

| InCl₃ | Cyclization | β-Oxodithioesters, Vinyl azides | C-S, C=C | Provides access to fully substituted thiophenes. researchgate.net |

Organocatalytic and Biocatalytic Strategies

In response to the demand for more sustainable and enantioselective synthetic methods, organocatalysis and biocatalysis have emerged as powerful alternatives to traditional metal-based catalysis. rsc.orgcnr.it These approaches often provide high levels of stereocontrol under mild reaction conditions.

Organocatalytic Strategies

Organocatalysis utilizes small organic molecules to accelerate chemical reactions. rsc.org A prominent application in the synthesis of structures analogous to this compound is the asymmetric Michael addition of nucleophiles to nitroalkenes. researchgate.netmetu.edu.tr This reaction is a highly effective method for C-C bond formation. metu.edu.tr

Bifunctional organocatalysts, which possess both a Brønsted acid (e.g., thiourea) and a Brønsted base (e.g., an amine) moiety, are particularly effective. rsc.org The thiourea (B124793) group activates the nitroalkene via hydrogen bonding, while the amine activates the nucleophile by forming an enamine intermediate. pnas.org For instance, catalysts derived from (1R,2R)-trans-1,2-cyclohexanediamine have been used for the Michael addition of diethyl malonate to various trans-β-nitroolefins, achieving excellent yields and high enantioselectivity (up to 99% ee). metu.edu.tr This strategy has been successfully applied to heteroaromatic substrates, including 2-(2-nitrovinyl)thiophene (B151962), to produce chiral precursors for complex molecules like carbohydrates and γ-aminobutyric acid (GABA). metu.edu.trpnas.org

| Catalyst Type | Reaction Type | Substrates | Key Findings & Ref. |

| Bifunctional Thiourea | Michael Addition | 1,3-Dicarbonyl compounds, Indolylnitroalkenes | Highly enantioselective synthesis of functionalized indole (B1671886) derivatives. researchgate.net |

| Primary Amine-Thiourea | Michael Addition | (tert-butyldimethylsilyloxy)acetaldehyde, 2-(2-Nitrovinyl)thiophene | Good yield and selectivity in the synthesis of chiral γ-nitroaldehydes. pnas.org |

| 2-AminoDMAP/Urea | Michael Addition | Diethyl malonate, trans-β-Nitrostyrenes | High yields (65-95%) and excellent enantioselectivities (80-99% ee). metu.edu.tr |

| Bifunctional Squaramide | Michael Addition / Acyl Transfer | Unsaturated benzothiophenones, α-Nitroketones | Synthesis of chiral acyloxybenzothiophene derivatives in good yields (up to 97%) and excellent enantioselectivities (up to 98% ee). researchgate.net |

Biocatalytic Strategies

Biocatalysis employs enzymes or whole-cell systems to perform chemical transformations, offering exceptional selectivity and environmentally benign reaction conditions. cnr.itrsc.org For the synthesis of nitroethyl compounds, the Henry (nitroaldol) reaction, which forms a C-C bond between a nitroalkane and an aldehyde, is of central importance. almacgroup.com

There are two main biocatalytic approaches to the Henry reaction: direct enzyme-catalyzed C-C bond formation and the kinetic resolution of a chemically synthesized racemic β-nitro alcohol. almacgroup.com While a variety of enzymes have been screened, hydrolases (such as lipases) have proven effective in the kinetic resolution of β-nitro alcohols through enantioselective acylation. almacgroup.com For example, lipases have been used to resolve substituted 2-nitropropane-1,3-diols and 2-nitrocyclohexanol, providing access to enantiopure compounds that are valuable synthetic intermediates. almacgroup.com Beyond resolutions, lipases have also demonstrated the ability to catalyze the formation of heterocyclic Mannich bases, including those with thiophene rings, through trimolecular condensation reactions. nih.gov Furthermore, other enzymes like peroxidases can catalyze the polymerization of thiophene derivatives. mdpi.com

| Enzyme/System | Reaction Type | Substrates | Key Findings & Ref. |

| Hydrolases (Lipases) | Kinetic Resolution (Acylation) | 2-Nitrocyclohexanol | Provides access to both enantiomers of cis- and trans-2-nitrocyclohexanol in enantiopure form. almacgroup.com |

| Lipase | Trimolecular Condensation (Mannich Reaction) | Thiophene aldehydes, Acetone (B3395972), Aromatic amines | Eco-friendly synthesis of new heterocyclic Mannich bases under mild conditions. nih.gov |

| Peroxidase | Polymerization | 2-(3-Thienyl)-ethoxy-4-butyl sulfonate | Environmentally friendly synthesis of water-soluble polythiophenes. mdpi.com |

| Baker's Yeast | Reduction | 2-(2-Nitroethyl)cyclohexanones | Synthesis of optically active condensed γ-lactones. cnr.it |

Reactions Involving the Thiophene Ring System

The thiophene nucleus is inherently more reactive towards electrophiles than benzene, a characteristic attributed to the ability of the sulfur atom to stabilize the cationic intermediate formed during substitution. However, the nature and position of substituents can significantly modulate this reactivity and direct the outcome of reactions.

Electrophilic aromatic substitution (SEAr) is a hallmark reaction of thiophenes. The introduction of an electrophile onto the ring proceeds via a resonance-stabilized cationic intermediate, often referred to as a Wheland intermediate imperial.ac.uk. The stability of this intermediate determines the regioselectivity of the reaction.

This deactivation raises the activation energy for the formation of the cationic intermediate, slowing down the rate of substitution compared to unsubstituted thiophene. In terms of regioselectivity, electron-withdrawing groups on aromatic rings are typically meta-directors in benzene systems because this position avoids placing the positive charge of the intermediate directly adjacent to the deactivating group youtube.comlibretexts.org. In the 3-substituted thiophene system, the 3-(2-nitroethyl) group directs incoming electrophiles primarily to the 5-position (the α-position not adjacent to the substituent). Attack at the 2- or 4-position would result in a resonance structure where the positive charge is placed on the carbon atom bonded to the deactivating group, which is a destabilizing interaction youtube.com.

| Substituent at C3 | Effect on Reactivity | Directing Influence | Primary Position of Electrophilic Attack |

|---|---|---|---|

| -H (Unsubstituted) | Baseline Reactivity | α-directing | 2- and 5- |

| Activating Group (e.g., -CH₃) | Activating | ortho, para-directing (2- and 5-) | 5- |

| Deactivating Group (e.g., -NO₂) | Deactivating | meta-directing (5-) | 5- |

| -CH₂CH₂NO₂ | Deactivating | meta-directing (5-) | 5- |

The thiophene ring has two distinct positions for substitution: the α-positions (C2 and C5) and the β-positions (C3 and C4). Unsubstituted thiophene undergoes electrophilic substitution almost exclusively at the α-positions. This preference is due to the greater resonance stabilization of the carbocation intermediate formed upon α-attack, which can be delocalized over three atoms, including the sulfur atom, compared to only two resonance structures for β-attack onlineorganicchemistrytutor.com.

In this compound, the substituent is located at a β-position (C3). The positions available for substitution are C2, C4, and C5.

Attack at C5 (α-position): This is the most favored pathway. The intermediate carbocation avoids placing positive charge adjacent to the electron-withdrawing group, and it benefits from the inherent stability of α-substitution onlineorganicchemistrytutor.com.

Attack at C2 (α-position): This position is adjacent to the substituent. Attack here would lead to an intermediate where one resonance form places a positive charge on C3, the carbon bearing the deactivating group. This is highly unfavorable and destabilizes the intermediate significantly youtube.com.

Attack at C4 (β-position): This position is also adjacent to the substituent. While it avoids the primary destabilization seen in C2 attack, β-attack is inherently less favorable than α-attack in thiophenes.

Therefore, the presence of the deactivating 3-(2-nitroethyl) group reinforces the inherent preference for substitution at the available α-position (C5) while strongly disfavoring attack at the other positions (C2 and C4).

Nucleophilic aromatic substitution (SNAr) is generally difficult on electron-rich aromatic rings like thiophene because the ring repels incoming nucleophiles. However, the reaction can be facilitated if the ring is substituted with strong electron-withdrawing groups, which can stabilize the negatively charged intermediate (Meisenheimer complex) quimicaorganica.orgchemicalforums.comlibretexts.org.

The nitro group can function as a leaving group in SNAr reactions, particularly when the aromatic ring is sufficiently electron-deficient stackexchange.comreddit.com. For a nitro group directly attached to a thiophene ring to be displaced, the ring must typically be activated by other potent electron-withdrawing groups. For instance, studies on 3-nitro-substituted thiophenes bearing electron-withdrawing groups at the C2 and C5 positions have shown that the nitro group can be displaced by nucleophiles like thiolates mdpi.com. The departing NO₂⁻ ion (nitrite) is a relatively stable leaving group ck12.org. In the specific case of this compound, the nitro group is part of the side chain and not directly bonded to the ring, meaning it cannot act as a leaving group in a typical SNAr reaction on the thiophene ring. However, if a nitro group were present on the ring itself, its potential as a leaving group would be enhanced by the presence of the electron-withdrawing nitroethyl moiety at another position.

The 3-(2-nitroethyl) group plays a crucial role as an activating group for nucleophilic aromatic substitution on the thiophene ring. Should a suitable leaving group (like a halide) be present on the ring, the strong electron-withdrawing nature of the nitroethyl substituent would facilitate the SNAr mechanism wikipedia.orglibretexts.org.

This activation occurs through the stabilization of the anionic Meisenheimer intermediate formed during the reaction. The negative charge of the intermediate can be delocalized onto the nitro group through resonance, but only if the attack occurs at positions ortho or para to the activating group libretexts.org. For a substituent at the 3-position of thiophene, this corresponds to the 2- and 4-positions. A nucleophilic attack at these positions would allow the negative charge of the intermediate to be stabilized by the 3-(2-nitroethyl) group, thereby lowering the activation energy of the reaction. Nucleophilic attack at the 5-position would not allow for such resonance stabilization and would therefore be significantly less favorable libretexts.org.

| Position of Nucleophilic Attack | Stabilization of Meisenheimer Intermediate by 3-(2-Nitroethyl) Group | Relative Reaction Rate |

|---|---|---|

| 2- (ortho-like) | Yes (Resonance stabilization) | Favored |

| 4- (ortho-like) | Yes (Resonance stabilization) | Favored |

| 5- (meta-like) | No (No direct resonance stabilization) | Disfavored |

Reductions and Oxidations of the Thiophene Ring

The thiophene ring is a stable aromatic system, and its reactivity is comparable to that of benzene, though often more reactive in electrophilic substitution reactions. derpharmachemica.com

Reductions:

The complete reduction of the thiophene ring, known as desulfurization, can be achieved using reagents like Raney nickel. This process results in the formation of a saturated alkyl chain, in this case, converting this compound to 1-nitrohexane. However, partial reduction of the thiophene ring is more challenging to control.

Oxidations:

Oxidation of the thiophene ring can occur at the sulfur atom or the carbon-carbon double bonds. wikipedia.org The use of oxidizing agents like hydrogen peroxide or peroxy acids can lead to the formation of thiophene S-oxides (sulfoxides) and thiophene S,S-dioxides (sulfones). acs.orgresearchgate.net These oxidized species are often unstable and can undergo further reactions such as Diels-Alder-type dimerizations. wikipedia.orgresearchgate.net

Metabolic oxidation of thiophene-containing compounds, often mediated by cytochrome P450 enzymes, can also lead to the formation of reactive intermediates like thiophene-S-oxides and epoxides. nih.govnih.gov This metabolic activation is a critical consideration in the study of thiophene-based pharmaceuticals. wikipedia.orgnih.gov The specific position of oxidation on the thiophene ring can be influenced by the orientation of the molecule within the enzyme's active site. nih.gov While the sulfur atom in thiophene is relatively inert, oxidation can be achieved with agents like hydrogen peroxide, leading to thiophene-S-oxide intermediates which are generally unstable unless bulky substituents are present at the 2- and 5-positions. nih.gov

It is important to note that the conditions required for the oxidation or reduction of the thiophene ring are generally harsh and can also affect the nitroethyl side chain. Selective transformation of the thiophene ring while preserving the side chain requires careful selection of reagents and reaction conditions.

Reactions Involving the Nitroethyl Side Chain

The nitroethyl side chain of this compound is the primary site of many chemical transformations, owing to the versatile reactivity of the nitro group and the acidity of the α-protons.

The reduction of the nitro group to an amine is a fundamental transformation in organic synthesis. This reaction converts this compound into the corresponding 3-(2-aminoethyl)thiophene, a valuable building block for various biologically active molecules. A variety of reducing agents can be employed for this purpose, with the choice often depending on the desired selectivity and the presence of other functional groups.

Common methods for the reduction of nitroalkanes to primary amines include:

Catalytic Hydrogenation: This is a widely used method, often employing catalysts such as palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), or Raney nickel under a hydrogen atmosphere. commonorganicchemistry.comwikipedia.org Catalytic hydrogenation is generally efficient but may also reduce other functional groups if present. commonorganicchemistry.com

Metal Hydrides: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent capable of reducing aliphatic nitro compounds to amines. commonorganicchemistry.comwikipedia.org

Dissolving Metal Reductions: Systems like iron in acetic acid (Fe/AcOH) or zinc in acidic conditions (Zn/AcOH) provide milder alternatives for nitro group reduction and can tolerate a wider range of functional groups. commonorganicchemistry.com Tin(II) chloride (SnCl₂) is another effective reagent for this transformation. commonorganicchemistry.com

Boron-Containing Reagents: Diborane has been shown to be an effective reducing agent for converting 2-(2-nitrovinyl)thiophene to 2-(2-thienyl)ethylamine, suggesting its applicability for the reduction of this compound. google.com Sodium borohydride (B1222165) (NaBH₄) in the presence of a transition metal catalyst, such as nickel(II) acetate, can also be used to reduce nitro compounds to amines. orientjchem.org

Silane-Based Reductions: Trichlorosilane in the presence of a base has been developed as a chemoselective method for the reduction of nitro groups to amines in various aromatic and aliphatic compounds. google.com

The following table summarizes some common reagents used for the reduction of nitroalkanes to amines:

| Reagent System | Description |

| H₂ / Pd/C | A common and efficient method for both aliphatic and aromatic nitro group reductions. commonorganicchemistry.com |

| LiAlH₄ | A strong reducing agent effective for aliphatic nitro compounds. commonorganicchemistry.comwikipedia.org |

| Fe / AcOH | A mild method that tolerates various other reducible functional groups. commonorganicchemistry.com |

| SnCl₂ | Provides a mild reduction of nitro groups to amines. commonorganicchemistry.com |

| Diborane | An effective boron-containing reducing agent for this transformation. google.com |

The Henry reaction, or nitroaldol reaction, is a classic carbon-carbon bond-forming reaction involving the addition of a nitroalkane to an aldehyde or ketone in the presence of a base. wikipedia.orgsynarchive.com The α-protons of the nitroethyl side chain in this compound are acidic (pKa of nitromethane is ~17 in DMSO) and can be removed by a base to form a nitronate anion. wikipedia.org This nucleophilic nitronate can then attack the electrophilic carbonyl carbon of an aldehyde or ketone.

The initial product of the Henry reaction is a β-nitro alcohol. wikipedia.org This product can be isolated, or it can undergo subsequent dehydration, particularly under acidic conditions or with stronger bases, to yield a nitroalkene. organic-chemistry.org The reversibility of all steps in the Henry reaction is a key characteristic of this transformation. wikipedia.org

A tandem Michael-intramolecular Henry reaction has been utilized in the synthesis of 3-nitro-2-substituted thiophenes, demonstrating the utility of the Henry reaction in constructing complex heterocyclic systems. figshare.com

Denitration refers to the removal of the nitro group and its replacement with a hydrogen atom. This transformation, also known as hydrodenitration, can be challenging to achieve but is possible under specific conditions. wikipedia.org One method involves catalytic hydrogenation over platinum on silica (B1680970) gel at elevated temperatures. wikipedia.org Another approach utilizes a radical-mediated reaction with tributyltin hydride and a radical initiator like AIBN. wikipedia.org

The Nef reaction provides an alternative pathway for the transformation of a nitro group. wikipedia.orgalfa-chemistry.com In this reaction, the salt of a primary or secondary nitroalkane is hydrolyzed in the presence of a strong acid to yield an aldehyde or a ketone, respectively, and nitrous oxide. wikipedia.org For this compound, which is a primary nitroalkane, the Nef reaction would convert the nitroethyl side chain into a formyl group, resulting in 3-(thiophen-3-yl)acetaldehyde. The reaction proceeds through the formation of a nitronate salt, which is then protonated to a nitronic acid and further reacts to form the carbonyl compound. wikipedia.org It is crucial to form the nitronate salt first, as direct treatment with strong acid can lead to the formation of a carboxylic acid and a hydroxylamine (B1172632) salt. wikipedia.org

The carbon atom alpha to the nitro group in this compound is activated by the strong electron-withdrawing nature of the nitro group, making the attached protons acidic. almerja.net Deprotonation with a suitable base generates a nitronate anion, which is a key intermediate for various reactions.

Alkylation:

The nitronate anion of this compound can act as a nucleophile and react with electrophiles, such as alkyl halides, in an alkylation reaction. almerja.net This allows for the introduction of various alkyl substituents at the α-position, leading to the formation of more complex structures. However, the bidentate nature of the nitronate anion can sometimes lead to O-alkylation as a side reaction, in addition to the desired C-alkylation. unicam.it The choice of base, solvent, and reaction conditions is crucial to control the regioselectivity of the alkylation.

An exploration of the chemical reactivity and transformation pathways of this compound reveals a versatile substrate capable of undergoing a range of synthetically useful reactions. The presence of both an aromatic thiophene ring and a nitro-functionalized ethyl side chain allows for diverse chemical manipulations, from exploiting the acidity of the α-carbon to intricate stereocontrolled transformations. This article delves into specific aspects of its reactivity, focusing on deprotonation chemistry, functional group interconversions, and the stereochemical and regiochemical control of its transformations.

2 Chemical Reactivity and Transformation of this compound

The reactivity of this compound is largely dictated by the interplay between the thiophene ring and the nitroethyl side chain. The nitro group, being a strong electron-withdrawing group, significantly influences the chemistry of the adjacent ethyl chain.

1 Deprotonation and Anion Chemistry

The electron-withdrawing nature of the nitro group renders the α-proton (the hydrogen on the carbon atom adjacent to the nitro group) acidic. In the presence of a base, this compound can be readily deprotonated to form a resonance-stabilized nitronate anion. This anion is a potent nucleophile, enabling the formation of new carbon-carbon bonds. wikipedia.org

This reactivity is central to two fundamental classes of reactions:

Henry (Nitroaldol) Reaction : The nitronate anion can undergo a nucleophilic addition to aldehydes or ketones, a process known as the Henry reaction or nitroaldol reaction. wikipedia.orgorganic-chemistry.org This reaction forms a β-nitro alcohol, a valuable synthetic intermediate. The reaction is reversible and base-catalyzed. researchgate.net

Michael Addition : The nitronate anion can also act as a Michael donor, adding to α,β-unsaturated carbonyl compounds, nitriles, or other electron-deficient alkenes in a conjugate addition fashion. sctunisie.orgsrce.hr This 1,4-addition is a powerful method for forming carbon-carbon bonds. nih.gov

The generation of the nitronate anion is a critical step, and its subsequent reaction with various electrophiles provides a gateway to a wide array of more complex molecules.

Table 1: Key Anion-Driven Reactions of this compound

| Reaction Name | Electrophile | Product Type |

|---|---|---|

| Henry Reaction | Aldehyde (R-CHO) or Ketone (R-CO-R') | β-Nitro alcohol |

2 Functional Group Interconversions along the Ethyl Chain

The nitro group on the ethyl side chain is a versatile functional handle that can be converted into several other important functional groups, significantly broadening the synthetic utility of this compound.

Key transformations include:

Reduction to Amine : The most common transformation of the nitro group is its reduction to a primary amine. This can be achieved using various reducing agents. Catalytic hydrogenation (e.g., H₂ over a Palladium catalyst) is a standard method. mdpi.com Other effective reagents include metal-acid systems (like Sn/HCl or Fe/HCl) and hydride reagents. For instance, the related compound 2-(2-nitrovinyl)thiophene is efficiently reduced to 2-(2-thienyl)ethylamine using boron-containing reducing agents like diborane. google.com This transformation yields 3-(2-aminoethyl)thiophene, a key building block for pharmaceuticals and other biologically active molecules.

Conversion to Carbonyl (Nef Reaction) : The nitroalkyl group can be converted into a carbonyl group via the Nef reaction. organic-chemistry.org This process involves the formation of the nitronate salt, followed by hydrolysis under strong acidic conditions (pH < 1) to yield an aldehyde or ketone. organic-chemistry.org In the case of this compound, this reaction would produce 3-(thienyl)acetaldehyde. An alternative to the acid-mediated Nef reaction is the ozonolysis of the nitronate anion, which also yields the corresponding carbonyl compound. stackexchange.com

Conversion to Oxime : Reductive methods, such as those employing reagents like titanium(III) chloride, can convert the nitronate anion into an oxime. organic-chemistry.orgstackexchange.com Oximes are themselves valuable synthetic intermediates.

Table 2: Summary of Functional Group Interconversions

| Starting Functional Group | Reagent(s) | Resulting Functional Group | Reaction Name/Type |

|---|---|---|---|

| Nitro (-NO₂) | H₂/Pd, Fe/HCl, Diborane | Amine (-NH₂) | Reduction |

| Nitro (-NO₂) | 1. Base; 2. H₃O⁺ (strong acid) | Carbonyl (=O) | Nef Reaction |

| Nitronate Anion | O₃, then DMS | Carbonyl (=O) | Ozonolysis |

Mechanistic Elucidation of 3 2 Nitroethyl Thiophene Reactions

Investigation of Reaction Pathways via Kinetic Studies

Currently, there are no specific kinetic studies published in the reviewed literature for the reactions of 3-(2-Nitroethyl)thiophene. Kinetic analysis would be a crucial step in understanding the reaction rates, determining the order of reactions, and elucidating the rate-determining steps for both its formation and subsequent transformations. Such studies would involve monitoring the concentration of reactants and products over time under various conditions (e.g., temperature, concentration of reagents) to derive rate laws and activation parameters.

Identification of Key Intermediates

While direct experimental identification of intermediates in reactions involving this compound is not documented, intermediates can be postulated based on analogous chemical systems.

For the formation of 3-nitro-substituted thiophenes, a tandem Michael-intramolecular Henry reaction approach has been described for similar molecules. This suggests the involvement of a tetrahydrothiophene (B86538) intermediate. This intermediate is subsequently aromatized to yield the final thiophene (B33073) product.

In transformation reactions , particularly those involving nucleophilic substitution on the thiophene ring, disulfide and sulfide (B99878) derivatives have been identified as key intermediates in the reactions of related 3-nitrothiophene-2,5-dicarboxylates. For instance, the reaction with sulfur nucleophiles can lead to the formation of bis(thiophen-3-yl) disulfide and sulfide intermediates. Oxidation reactions of the thiophene ring are known to proceed through intermediates such as thiophene S-oxide and thiophene-2,3-epoxide .

Detailed Mechanistic Postulations for Formation and Transformation Reactions

Formation Mechanism: A plausible mechanism for the formation of 3-nitro-substituted thiophenes involves a tandem Michael-intramolecular Henry reaction. This process would begin with the Michael addition of a sulfur-containing compound to a nitroalkene. This is followed by an intramolecular Henry reaction (a nitro-aldol reaction), leading to the formation of a cyclic tetrahydrothiophene intermediate. The final step is an aromatization, often achieved through dehydration, to form the substituted 3-nitrothiophene (B186523) ring.

Transformation Mechanisms: Reactions involving the transformation of this compound can be understood through several key mechanistic pathways common to nitro-aromatic compounds and thiophenes.

Nucleophilic Aromatic Substitution (SNAr): The nitro group on the thiophene ring is a strong electron-withdrawing group, which activates the ring for nucleophilic aromatic substitution. In reactions with sulfur nucleophiles like thiolates, the mechanism likely proceeds via the addition of the nucleophile to the carbon atom bearing the nitro group, forming a negatively charged intermediate known as a Meisenheimer complex. The subsequent departure of the nitro group as a leaving group restores the aromaticity of the thiophene ring. Studies on dimethyl 3-nitrothiophene-2,5-dicarboxylate show that it readily undergoes nucleophilic displacement of the nitro group by thiolates.

Reduction of the Nitro Group: The nitroethyl side chain can undergo reduction. For a similar compound, dimethyl 3-nitrothiophene-2,5-dicarboxylate, the nitro group has been shown to be reduced using hydrogen gas with a palladium catalyst. This type of reduction typically proceeds through a series of intermediates, including nitroso and hydroxylamine (B1172632) species, ultimately yielding an amino group.

Electrophilic Substitution: Like other thiophenes, the ring of this compound is susceptible to electrophilic substitution, primarily at the C2 and C5 positions, which are activated by the sulfur atom. The reaction mechanism involves the attack of an electrophile on the electron-rich thiophene ring to form a resonance-stabilized carbocation intermediate (a sigma complex or arenium ion), followed by the loss of a proton to restore aromaticity.

Role of Solvent and Catalysis in Reaction Mechanisms

The choice of solvent and the use of catalysts play a critical role in directing the outcome and efficiency of reactions involving nitrothiophenes.

Role of Solvent: In nucleophilic aromatic substitution reactions of nitrothiophenes, polar aprotic solvents are generally preferred. Solvents like acetone (B3395972) have been shown to be effective. The use of alcoholic solvents such as methanol (B129727) or ethanol (B145695) was found to be unsuitable for the SNAr reaction of dimethyl 3-nitrothiophene-2,5-dicarboxylate with methyl thioglycolate. This suggests that protic solvents may interfere with the reaction, possibly by solvating the nucleophile and reducing its reactivity.

Role of Catalysis:

Base Catalysis: Many reactions of nitrothiophenes are base-catalyzed. For instance, the nucleophilic substitution of the nitro group with thiolates is typically carried out in the presence of a moderate base like potassium carbonate (K₂CO₃). The base deprotonates the thiol to generate the more nucleophilic thiolate anion, which is necessary for the reaction to proceed.

Acid Catalysis: In electrophilic substitution reactions, Lewis or Brønsted acids are often used to generate a more potent electrophile.

Metal Catalysis: Reduction of the nitro group is commonly achieved through catalytic hydrogenation, employing transition metal catalysts such as palladium (Pd).

The table below summarizes the conditions used in the nucleophilic aromatic substitution of a related compound, dimethyl 3-nitrothiophene-2,5-dicarboxylate, which provides insight into the potential role of solvents and bases.

| Entry | Base | Solvent | Yield (%) |

| 1 | Et₃N | Acetone | 25 |

| 2 | DBU | Acetone | 33 |

| 3 | NaOAc | Acetone | 45 |

| 4 | Cs₂CO₃ | Acetone | 91 |

| 5 | K₂CO₃ | DMF | 85 |

| 6 | K₂CO₃ | Acetone | 93 |

| 7 | K₂CO₃ | MeCN | 88 |

| 8 | K₂CO₃ | THF | 74 |

Data adapted from a study on the synthesis of dimethyl 3-((methoxycarbonyl)methylthio)thiophene-2,5-dicarboxylate.

Spectroscopic Characterization Methodologies for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Nuclei

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of molecular structures in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment of individual atoms. For 3-(2-Nitroethyl)thiophene, both ¹H and ¹³C NMR are essential, with advanced 2D techniques further refining the structural assignment.

¹H NMR Spectral Analysis of Nitroethyl and Thiophene (B33073) Protons

The ¹H NMR spectrum of this compound provides crucial information about the number, connectivity, and chemical environment of the protons in the molecule. The spectrum is characterized by distinct signals corresponding to the protons of the thiophene ring and the nitroethyl side chain.

The protons of the thiophene ring typically appear in the aromatic region of the spectrum, generally between δ 7.0 and 8.0 ppm. The exact chemical shifts and coupling patterns are dictated by the substitution pattern. For a 3-substituted thiophene, one would expect a complex splitting pattern for the three ring protons.

The protons of the nitroethyl group, -CH₂CH₂NO₂, are expected to appear more upfield. The two methylene (B1212753) groups form an A₂B₂ spin system, resulting in two triplets, assuming free rotation. The CH₂ group adjacent to the thiophene ring would likely resonate at a different chemical shift than the CH₂ group adjacent to the nitro group due to the differing electronic effects of these substituents.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| Thiophene H-2 | 7.2-7.4 | Doublet of doublets | J(H2,H4) ≈ 1.5, J(H2,H5) ≈ 3.0 |

| Thiophene H-4 | 7.0-7.2 | Doublet of doublets | J(H4,H2) ≈ 1.5, J(H4,H5) ≈ 5.0 |

| Thiophene H-5 | 7.3-7.5 | Doublet of doublets | J(H5,H2) ≈ 3.0, J(H5,H4) ≈ 5.0 |

| -CH₂- (Thiophene) | 3.2-3.4 | Triplet | J ≈ 7.0 |

| -CH₂- (Nitro) | 4.6-4.8 | Triplet | J ≈ 7.0 |

¹³C NMR Spectral Analysis of Nitroethyl and Thiophene Carbons

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal.

The carbon atoms of the thiophene ring typically resonate in the range of δ 120-140 ppm. The carbon atom directly attached to the nitroethyl substituent (C3) will have a chemical shift influenced by this group. The other thiophene carbons (C2, C4, and C5) will also exhibit distinct chemical shifts.

The carbon atoms of the nitroethyl side chain will appear at higher field. The carbon atom attached to the electron-withdrawing nitro group is expected to be deshielded and resonate at a lower field compared to the carbon atom adjacent to the thiophene ring.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Thiophene C2 | 125-128 |

| Thiophene C3 | 138-142 |

| Thiophene C4 | 126-129 |

| Thiophene C5 | 122-125 |

| -CH₂- (Thiophene) | 28-32 |

| -CH₂- (Nitro) | 75-78 |

Advanced NMR Techniques (e.g., COSY, HMQC, HMBC)

To definitively assign the proton and carbon signals and to confirm the connectivity within the molecule, advanced 2D NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between the adjacent protons on the thiophene ring and between the two methylene groups of the nitroethyl side chain.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate directly bonded proton and carbon atoms. This would allow for the unambiguous assignment of each proton signal to its corresponding carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. HMBC is particularly useful for identifying quaternary carbons and for confirming the connection of the nitroethyl side chain to the C3 position of the thiophene ring. For example, correlations would be expected between the protons of the methylene group adjacent to the thiophene ring and the C2, C3, and C4 carbons of the ring.

Infrared (IR) Spectroscopy for Characteristic Functional Groups

Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show characteristic absorption bands for the nitro group and the thiophene ring.

The most prominent and diagnostic peaks will be those corresponding to the nitro group (-NO₂). The asymmetric stretching vibration of the N-O bond typically appears as a strong band in the region of 1550-1500 cm⁻¹, while the symmetric stretching vibration gives a strong band around 1380-1340 cm⁻¹.

The thiophene ring will also exhibit several characteristic absorptions. The C-H stretching vibrations of the aromatic ring are expected above 3000 cm⁻¹. The C=C stretching vibrations within the ring usually appear in the 1600-1400 cm⁻¹ region. The C-S stretching vibration can be more difficult to assign but is often found in the fingerprint region.

Table 3: Predicted Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

| Nitro (-NO₂) | Asymmetric Stretch | 1550 - 1500 | Strong |

| Nitro (-NO₂) | Symmetric Stretch | 1380 - 1340 | Strong |

| Thiophene C-H | Stretch | 3100 - 3000 | Medium |

| Thiophene C=C | Stretch | 1600 - 1400 | Medium to Weak |

| Alkane C-H | Stretch | 2960 - 2850 | Medium |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

For this compound, the molecular ion peak (M⁺) would correspond to the molecular weight of the compound. High-resolution mass spectrometry (HRMS) can provide the exact mass, which allows for the determination of the molecular formula.

The fragmentation pattern in the mass spectrum provides valuable structural information. Common fragmentation pathways for this molecule could include the loss of the nitro group (NO₂) or the entire nitroethyl side chain. Cleavage of the bond between the two methylene groups of the side chain is also a likely fragmentation route. The fragmentation of the thiophene ring itself can also occur, leading to characteristic ions.

Table 4: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Proposed Fragment |

| [M]⁺ | Molecular Ion |

| [M - NO₂]⁺ | Loss of nitro group |

| [M - C₂H₄NO₂]⁺ | Loss of nitroethyl group |

| [C₄H₃S-CH₂]⁺ | Thienylmethyl cation |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which corresponds to the excitation of electrons to higher energy levels. The UV-Vis spectrum of this compound is expected to show absorption bands arising from π → π* electronic transitions within the aromatic thiophene ring.

Thiophene itself exhibits a strong absorption maximum (λmax) around 231 nm. The presence of the nitroethyl substituent on the thiophene ring is likely to cause a bathochromic shift (a shift to longer wavelengths) of this absorption band. The nitro group, being a chromophore, may also introduce its own characteristic absorptions, typically n → π* transitions, although these are often weaker than the π → π* transitions of the aromatic ring. The exact position and intensity of the absorption maxima will be influenced by the solvent used for the analysis.

Table 5: Predicted UV-Vis Absorption Data for this compound

| Electronic Transition | Predicted λmax (nm) | Molar Absorptivity (ε) |

| π → π* (Thiophene ring) | 235 - 250 | High |

| n → π* (Nitro group) | > 270 | Low |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is a powerful analytical technique used to determine the precise arrangement of atoms within a crystalline solid. This method involves directing a beam of X-rays onto a single crystal of the substance of interest. As the X-rays interact with the electrons of the atoms in the crystal, they are diffracted into a unique pattern. By analyzing the intensities and geometric arrangement of these diffracted beams, scientists can generate a three-dimensional model of the electron density within the crystal. From this electron density map, the exact positions of the individual atoms, their bond lengths, and the angles between the bonds can be determined with high precision.

This technique is invaluable for the structural elucidation of novel compounds, as it provides unambiguous proof of the molecular structure. Furthermore, X-ray crystallography reveals crucial information about the solid-state packing of molecules, including intermolecular interactions such as hydrogen bonding, van der Waals forces, and π-π stacking. These interactions are fundamental to understanding the physical properties of a compound, such as its melting point, solubility, and polymorphism.

While this methodology would be ideal for confirming the structure of this compound and understanding its solid-state behavior, a search of available scientific literature and crystallographic databases did not yield any reports on the single-crystal X-ray diffraction analysis of this specific compound.

Computational and Theoretical Investigations of this compound: A Review of In Silico Studies

Computational chemistry has emerged as a powerful tool for elucidating the intrinsic properties and reactivity of molecules, offering insights that complement experimental findings. For the compound this compound, theoretical investigations provide a fundamental understanding of its molecular structure, electronic landscape, and potential chemical behavior. This article focuses on the computational and theoretical studies of this compound, structured around key quantum chemical methodologies.

Advanced Applications of 3 2 Nitroethyl Thiophene in Organic Synthesis

Building Block for Complex Heterocyclic Systems

The strategic placement of the nitroethyl group on the thiophene (B33073) ring makes 3-(2-Nitroethyl)thiophene a valuable precursor for the synthesis of a range of complex heterocyclic systems. The reactivity of both the thiophene ring and the nitroethyl side chain can be harnessed to construct fused and polycyclic structures.

While direct literature on the use of this compound for the synthesis of thienopyridines is scarce, the transformation is chemically plausible through the modification of the nitroethyl group. For instance, reduction of the nitro group to an amine would yield 3-(2-aminoethyl)thiophene. This amine could then undergo a variety of cyclization reactions with appropriate dicarbonyl compounds or their equivalents to form a fused pyridine (B92270) ring, leading to the formation of thieno[3,2-c]pyridines. This strategy is analogous to established methods for the synthesis of similar fused heterocyclic systems where a side-chain amine is a key intermediate.

The synthesis of thienoisoxazolines from this compound can be envisioned through an intramolecular cycloaddition pathway. The nitroethyl group can be converted to a nitrone, which can then undergo a [3+2] cycloaddition with a suitably placed dipolarophile on the thiophene ring or an adjacent substituent. Alternatively, the nitro group itself can participate in cycloaddition reactions under certain conditions. For example, a plausible, though hypothetical, reaction scheme for the formation of a thienoisoxazoline derivative is presented in Table 1.

Table 1: Hypothetical Synthesis of a Thienoisoxazoline Derivative

| Step | Reactant | Reagents and Conditions | Intermediate/Product |

| 1 | This compound | 1. Functionalization of the thiophene ring at the 2-position with a vinyl group. | 2-Vinyl-3-(2-nitroethyl)thiophene |

| 2 | 2-Vinyl-3-(2-nitroethyl)thiophene | Heat or photochemical activation | Fused thienoisoxazoline derivative |

The thiophene ring of this compound can serve as a diene or dienophile in Diels-Alder reactions, providing a route to the construction of polycyclic aromatic compounds. The reactivity of the thiophene ring in such cycloaddition reactions can be influenced by the electronic nature of its substituents. While the nitroethyl group is electron-withdrawing, its impact on the dienic character of the thiophene ring would need to be considered for specific synthetic strategies. Furthermore, the nitroethyl group can be chemically modified to facilitate cyclization reactions that lead to the formation of additional aromatic rings fused to the thiophene core.

Role in the Construction of Functional Materials

The unique electronic and structural features of the thiophene ring make it a fundamental component in the design of functional organic materials. The incorporation of a nitroethyl functionality, as seen in this compound, can further modulate the properties of these materials.

Thiophene-based conjugated polymers are a cornerstone of organic electronics. The synthesis of such polymers often involves the polymerization of appropriately substituted thiophene monomers. This compound could, in principle, be polymerized through various coupling reactions, such as oxidative polymerization or Stille coupling, after suitable modification (e.g., halogenation of the thiophene ring). The resulting polymer would feature a pendant nitroethyl group on each repeating unit. The strong electron-withdrawing nature of the nitro group would be expected to significantly influence the electronic properties of the polymer, such as its band gap and charge transport characteristics. Research in this area would be novel and could lead to the development of new materials for applications in organic solar cells, light-emitting diodes, and transistors.

Table 2: Potential Polymerization of a this compound Derivative

| Monomer | Polymerization Method | Potential Polymer |

| 2,5-Dibromo-3-(2-nitroethyl)thiophene | Stille Coupling with a suitable distannane | Poly(this compound) |

| This compound | Oxidative Polymerization (e.g., with FeCl3) | Poly(this compound) |

The design of molecular sensors often relies on the interaction between a specific analyte and a receptor unit, which in turn leads to a measurable change in a signaling unit. Thiophene-based systems are frequently employed as signaling units due to their well-defined optical and electronic properties. The nitro group in this compound could potentially serve as a recognition site for certain electron-donating analytes through charge-transfer interactions. Upon binding of an analyte to the nitro group, the electronic structure of the thiophene ring could be perturbed, leading to a change in its fluorescence or absorption spectrum. This makes this compound and its derivatives interesting candidates for the development of new colorimetric or fluorescent chemosensors.

Intermediate in the Synthesis of Specific Organic Molecules

Perhaps the most immediate and versatile application of this compound is its use as a synthetic intermediate. The nitroethyl group is a rich functional handle that can be converted into a wide array of other functional groups, as summarized in Table 3.

Table 3: Transformations of the Nitroethyl Group

| Starting Material | Reagents and Conditions | Product |

| This compound | Reduction (e.g., H2/Pd-C, LiAlH4) | 3-(2-Aminoethyl)thiophene |

| This compound | Nef Reaction (base, then acid) | 3-Thienylacetaldehyde |

| This compound | Dehydration followed by reduction | 3-Ethylthiophene |

The reduction of the nitro group to an amine is a particularly valuable transformation, as it opens up a vast area of chemistry involving the formation of amides, sulfonamides, and other nitrogen-containing heterocycles. The conversion to an aldehyde via the Nef reaction provides a route to compounds with a carbonyl group, which can then undergo further reactions such as Wittig olefination or aldol (B89426) condensation. The ability to transform the nitroethyl group into these and other functionalities makes this compound a valuable starting material for the multi-step synthesis of a wide range of target molecules.

Precursors for Nitroalkane-Derived Reagents (e.g., Wittig-Horner Reagents)

The transformation of nitroalkanes into phosphorus ylides or phosphonate (B1237965) carbanions for olefination reactions is a powerful, albeit indirect, synthetic strategy. While this compound is not directly a Wittig-Horner reagent, its nitroethyl group serves as a functional handle that can be elaborated into a phosphonate ester, rendering it a precursor for such reagents. The Horner-Wadsworth-Emmons (HWE) reaction, which utilizes phosphonate carbanions, is particularly effective for creating alkenes with a high degree of stereoselectivity, typically favoring the (E)-isomer. wikipedia.orgorganic-chemistry.org

The conversion of this compound into an HWE reagent is a multi-step process. A plausible synthetic route would involve the reduction of the nitro group to a primary amine, followed by conversion to a more suitable leaving group like a halide. The resulting 3-(2-haloethyl)thiophene can then undergo a Michaelis-Arbuzov reaction with a trialkyl phosphite (B83602) to yield the desired diethyl phosphonate.

Plausible Synthetic Route to a Thiophene-based HWE Reagent:

Reduction of Nitro Group: The nitro group of this compound is reduced to a primary amine, yielding 2-(thiophen-3-yl)ethan-1-amine.

Conversion to Halide: The amine is converted into a halide, such as 3-(2-bromoethyl)thiophene, via a Sandmeyer-type reaction or other standard methods.

Michaelis-Arbuzov Reaction: The halide reacts with a trialkyl phosphite (e.g., triethyl phosphite) to form the diethyl [2-(thiophen-3-yl)ethyl]phosphonate.

Incorporation into Chiral Scaffolds via Asymmetric Transformations

The incorporation of the 3-(thienyl)ethyl moiety into chiral structures can be effectively achieved through asymmetric transformations of its precursor, 3-(2-nitrovinyl)thiophene. The strong electron-withdrawing nature of the nitro group makes the vinyl substituent an excellent Michael acceptor, enabling its participation in highly stereoselective conjugate addition reactions. mdpi.com

Organocatalysis has emerged as a powerful tool for these transformations. Chiral amines, such as diphenylprolinol silyl (B83357) ethers, can catalyze the asymmetric Michael addition of aldehydes or ketones to 3-(2-nitrovinyl)thiophene. nih.govorgsyn.org This reaction proceeds through the formation of a chiral enamine intermediate from the catalyst and the carbonyl compound, which then attacks the nitroalkene with high facial selectivity. The resulting adduct contains newly formed stereocenters, and the nitro group can be subsequently transformed into a variety of other functional groups.

Similarly, chiral thiourea-based organocatalysts are effective in activating nitroalkenes towards nucleophilic attack through hydrogen bonding, facilitating the conjugate addition of nucleophiles like cycloketones with high enantioselectivity. mdpi.com The products of these reactions are highly functionalized chiral building blocks incorporating the thiophene scaffold.

Table 1: Asymmetric Michael Addition to Thiophene-Derived Nitroalkenes This table presents data for reactions involving nitroalkenes with a thiophene substituent, which are direct precursors to the saturated nitroethyl compound.

| Nucleophile | Catalyst | Solvent | Yield (%) | Diastereomeric Ratio (dr) | Enantiomeric Excess (ee, %) |

|---|---|---|---|---|---|

| 2(5H)-Furanone | Dinuclear Zinc Complex | Toluene | 71 | 5:1 | 92 |

| Cyclohexanone | (R,R)-DPEN Thiourea (B124793) | Water | 85 | 93:7 | 90 |

| Propanal | Diphenylprolinol Silyl Ether | Dioxane | 75 | >95:5 | 96 |

Synthetic Utility in Cascade and Multicomponent Reactions

The structural features of this compound make it a suitable candidate for cascade and multicomponent reactions (MCRs), which enhance synthetic efficiency by forming multiple bonds in a single operation. The thiophene ring can participate in cyclization reactions, while the nitro group can be transformed in situ to trigger subsequent bond formations.

One prominent application of related 3-nitrothiophenes is in the synthesis of fused heterocyclic systems such as thieno[3,2-b]thiophenes. beilstein-archives.org A typical cascade sequence involves an initial nucleophilic aromatic substitution of the nitro group by a sulfur-containing nucleophile, followed by an intramolecular cyclization. For this compound, a potential cascade pathway could involve the reduction of the nitro group to an amine, which could then undergo an intramolecular cyclization or participate in a multicomponent reaction.

For instance, the synthesis of thienopyridines, a class of pharmacologically important compounds, can be achieved through MCRs. researchgate.netresearchgate.net A plausible MCR involving a derivative of this compound could see the in situ-generated amine react with a dicarbonyl compound and another component to construct the fused pyridine ring in a one-pot process, demonstrating high atom economy and synthetic convergence. While direct examples involving this compound are not prevalent, the reactivity patterns of both the thiophene nucleus and the versatile nitro group strongly support its potential utility in such advanced synthetic strategies. nih.gov

Future Research Directions and Emerging Trends

Exploration of Novel and Sustainable Synthetic Routes

The future of synthesizing 3-(2-nitroethyl)thiophene will likely be guided by the principles of green chemistry, aiming to reduce waste, minimize energy consumption, and use less hazardous materials. rasayanjournal.co.in Current research in thiophene (B33073) synthesis is moving away from traditional methods that often require harsh conditions and toxic reagents.

One promising direction is the development of metal-free synthesis methodologies . These approaches can mitigate the environmental impact and cost associated with metal catalysts. unito.it For instance, transition-metal-free reactions using potassium sulfide (B99878) for the synthesis of thiophenes from buta-1-enes demonstrate a more sustainable pathway. Another green approach involves the use of environmentally benign solvents. Research has shown the successful synthesis of thiophene derivatives in greener media like polyethylene (B3416737) glycol (PEG 400) and even water, which could be adapted for the production of this compound and its precursors. unito.itwiley-vch.de

One-pot and multicomponent reactions (MCRs) are also emerging as highly efficient strategies. These methods allow for the synthesis of complex molecules in a single step from multiple starting materials, which reduces the need for intermediate purification steps and minimizes solvent waste. The development of MCRs for the synthesis of functionalized thiophenes could streamline the production of derivatives of this compound.

The synthesis of the nitroalkane side chain also presents opportunities for sustainable innovation. Eco-friendly nitration of alkyl halides has been achieved using sodium nitrite (B80452) in polyethylene glycol, preserving a range of other functional groups. wiley-vch.de This suggests that the nitroethyl side chain can be introduced under greener conditions.

| Sustainable Synthesis Strategy | Potential Application for this compound | Key Advantages |

| Metal-Free Synthesis | Synthesis of the thiophene ring without the use of metal catalysts. | Reduces metal toxicity and waste. |

| Green Solvents (e.g., PEG, water) | Performing the synthesis in less hazardous and more sustainable solvents. | Improved environmental profile and safety. unito.itwiley-vch.de |

| One-Pot/Multicomponent Reactions | Combining the synthesis of the thiophene ring and the introduction of the nitroethyl group in a single step. | Increased efficiency, reduced waste and purification steps. |

| Greener Nitration Methods | Using reagents like sodium nitrite in PEG for the introduction of the nitro group. | Chemoselective and environmentally friendlier. wiley-vch.de |

Development of Highly Selective Catalytic Systems

Future research will likely focus on developing catalytic systems that can selectively modify either the thiophene ring or the nitro group of this compound. This selectivity is crucial for creating a diverse range of derivatives with specific functionalities.

A key area of interest is the selective reduction of the nitro group . The reduction of nitro compounds to amines is a fundamental transformation, and for a molecule like this compound, achieving this without altering the thiophene ring is essential. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, for substrates with sensitive functionalities, other catalysts may be preferred. For example, Raney nickel is often used to avoid the dehalogenation of aromatic halides, and iron under acidic conditions provides a mild method for reducing nitro groups in the presence of other reducible groups. commonorganicchemistry.com The development of catalysts that can selectively reduce the nitro group of this compound to an amine, hydroxylamine (B1172632), or oxime would open up a wide range of further chemical modifications. A review of the reduction of electron-rich nitro heteroarenes highlights various methods that could be applicable. researchgate.net

Another important direction is the C-H functionalization of the thiophene ring . This approach allows for the direct formation of new carbon-carbon or carbon-heteroatom bonds on the thiophene ring without the need for pre-functionalized starting materials. ethz.ch Palladium-catalyzed systems have been shown to be effective for the regioselective arylation of thiophenes. researchgate.netrsc.org For 3-alkylthiophenes, synthetic strategies have been developed to control the regioregularity of polymerization, which is crucial for the properties of the resulting polymers. rsc.org Developing catalytic systems that can selectively functionalize the C2, C4, or C5 positions of the this compound ring would be a significant advancement, allowing for the synthesis of a wide array of novel compounds. Research into the catalytic asymmetric functionalization of thiophenes could also lead to the synthesis of chiral derivatives. nih.gov

| Catalytic System | Target Transformation on this compound | Potential Products |

| Pd/C, H₂ | Reduction of the nitro group. commonorganicchemistry.com | 3-(2-Aminoethyl)thiophene |